The Versatile Building Block: A Technical Guide to (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone
The Versatile Building Block: A Technical Guide to (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone
CAS Number: 2741324-43-4
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone is a halogenated pyridyl ketone that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive di-halogenated pyridine core with a strained cyclopropyl ketone moiety, make it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical role as an intermediate in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals. The strategic placement of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, while the cyclopropyl ketone group can participate in a range of chemical transformations or serve as a key pharmacophoric element.[1]
Physicochemical and Structural Characteristics
A comprehensive understanding of the physicochemical properties of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 2741324-43-4 | [2] |
| Molecular Formula | C₉H₇BrClNO | [2] |
| Molecular Weight | 260.51 g/mol | [2] |
| SMILES | O=C(C1=C(Br)C=C(Cl)N=C1)C2CC2 | [2] |
| Purity | ≥97% (commercially available) | [2] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Mechanistic Insights
The synthesis of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone can be achieved through several established synthetic methodologies. The most logical and industrially scalable approach involves a Friedel-Crafts acylation reaction.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The core of the synthesis is the electrophilic aromatic substitution of a suitable 4-bromo-2-chloropyridine derivative with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic pathway for (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone via Friedel-Crafts acylation.
Causality Behind Experimental Choices:
The choice of a Friedel-Crafts acylation is predicated on its reliability and efficiency in forming carbon-carbon bonds with aromatic systems.[3][4] The pyridine ring, being electron-deficient, typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and facilitate the electrophilic attack. The reaction is generally carried out in an inert solvent like dichloromethane or dichloroethane to prevent side reactions and ensure homogeneity. The regioselectivity of the acylation is directed by the existing substituents on the pyridine ring.
Detailed Experimental Protocol (Prophetic)
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[5][6]
Materials:
-
4-Bromo-2-chloropyridine
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add cyclopropanecarbonyl chloride (1.05 equivalents) dissolved in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Pyridine Substrate: Add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone.
Spectroscopic Characterization
Expected ¹H NMR (400 MHz, CDCl₃) Data:
-
δ 8.5-8.7 ppm (s, 1H): This singlet would correspond to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen atom and the carbonyl group.
-
δ 7.6-7.8 ppm (s, 1H): This singlet would be assigned to the proton at the C5 position of the pyridine ring.
-
δ 2.8-3.0 ppm (m, 1H): This multiplet would correspond to the methine proton of the cyclopropyl ring, coupled to the adjacent methylene protons.
-
δ 1.1-1.4 ppm (m, 4H): These multiplets would represent the four methylene protons of the cyclopropyl ring.
Expected ¹³C NMR (100 MHz, CDCl₃) Data:
-
δ 195-198 ppm: Carbonyl carbon (C=O).
-
δ 150-155 ppm: Pyridine ring carbons (C-Cl and C-N).
-
δ 140-145 ppm: Pyridine ring carbon (C-Br).
-
δ 125-135 ppm: Pyridine ring carbons (CH).
-
δ 15-20 ppm: Cyclopropyl methine carbon.
-
δ 10-15 ppm: Cyclopropyl methylene carbons.
Expected Mass Spectrometry (MS) Data:
-
The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic patterns for the presence of one bromine and one chlorine atom.
Applications in Drug Discovery and Development
Halogenated pyridines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7] The bromo and chloro substituents on the pyridine ring of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone serve as versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
While the direct application of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone as an intermediate for a specific, publicly disclosed drug is not explicitly detailed in the available literature, its structural motifs are present in various bioactive molecules. For instance, related pyridyl ketone structures are key components of compounds investigated as inhibitors of soluble epoxide hydrolase (sEH), such as GSK2256294, which has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD).[8][9][10][11] The cyclopropyl ketone moiety is also a recognized pharmacophore in medicinal chemistry, often contributing to improved metabolic stability and binding affinity.
Illustrative Synthetic Utility Workflow
The following diagram illustrates the potential synthetic transformations of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone in a drug discovery context.
Caption: Potential synthetic transformations of the title compound leading to diverse molecular scaffolds for drug discovery.
Safety and Handling
As a halogenated organic compound, (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone, with its CAS number 2741324-43-4, represents a strategically important intermediate for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its well-defined structure and the differential reactivity of its halogen substituents provide a robust platform for the generation of diverse molecular libraries. The synthetic accessibility of this compound, primarily through Friedel-Crafts acylation, coupled with its potential for a wide range of subsequent chemical modifications, underscores its value to the research and development community. As the quest for new and more effective therapeutic agents continues, the utility of such versatile building blocks will undoubtedly expand, paving the way for future innovations in drug discovery.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
-
Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Scribd. (2004, October 10). Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
New Drug Approvals. (2015, March 18). GSK 2256294. Retrieved from [Link]
- Google Patents. (2007, December 13). WO 2007/143422 A2.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0057369). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
-
PubMed. (2021, December 15). The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. Retrieved from [Link]
-
European Patent Office. (2010, June 16). DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
PubMed. (2016, May 15). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Retrieved from [Link]
-
PMC. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemscene.com [chemscene.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. scribd.com [scribd.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
